molecular formula C11H22N2O2 B7939785 [Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

[Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

Cat. No.: B7939785
M. Wt: 214.30 g/mol
InChI Key: MTOVULXQSQPCBX-UHFFFAOYSA-N
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Description

[Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS: 51047-52-0) is a secondary amine derivative featuring a piperidine ring substituted with both isopropyl and methyl groups at the 4-position, linked to an acetic acid moiety via an amino group . Its molecular formula is C10H21N2O2 (calculated molecular weight: 201.29 g/mol), though supplier data lists a molecular weight of 214.26 g/mol, possibly due to salt forms or discrepancies in reporting .

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)10-4-6-12(3)7-5-10/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOVULXQSQPCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfer Hydrogenation of Piperidine-4-carboxylic Acid

The reduction of piperidine-4-carboxylic acid (isonipecotic acid) to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation is a cornerstone method. As detailed in US8697876B2, this single-step process employs formaldehyde as the hydrogen donor under palladium/charcoal catalysis (1–5 wt%) in aqueous formic acid at 90–95°C. Key benefits include:

  • Ambient pressure operation , eliminating specialized equipment requirements

  • 98–99% conversion rates within 6–8 hours

  • Direct isolation of the hydrochloride salt via HCl titration (1.5 eq.), yielding >95% purity

Comparative studies show this method outperforms classical Leuckart-Wallach reactions, which suffer from lower yields (70–80%) and harsher conditions (NH4_4HCO3_3, 150°C).

Grignard-Mediated N-Alkylation

For laboratories lacking hydrogenation infrastructure, Turbo Grignard reagents (iPrMgCl·LiCl) enable efficient N-methylation at 18–25°C. Reacting piperidine-4-carboxamide with methyl iodide in THF achieves 88–92% yields within 2 hours, though subsequent hydrolysis to the carboxylic acid adds two steps (H2_2SO4_4, 110°C; NaOH, 80°C).

Isopropylamino Group Installation

Introducing the isopropylamine substituent at the piperidine nitrogen proceeds via two parallel pathways:

Reductive Amination

Coupling 1-methylpiperidin-4-amine with acetone via sodium triacetoxyborohydride (NaBH(OAc)3_3) in dichloroethane (DCE) achieves 85–90% yields. Optimized conditions include:

  • 2.2 eq. acetone to drive the equilibrium

  • 0.1 M reactant concentration to suppress imine dimerization

  • 48-hour reaction time at 25°C for complete conversion

This method surpasses traditional alkylation (e.g., 2-bromopropane/K2_2CO3_3), which yields only 60–65% due to competing elimination.

Buchwald-Hartwig Amination

For halogenated precursors, palladium-catalyzed coupling with isopropylamine offers superior regiocontrol. A protocol adapted from WO2014195978A2 uses:

  • Pd2_2(dba)3_3 (2 mol%)

  • XantPhos (4 mol%)

  • Cs2_2CO3_3 in toluene at 110°C (12 hours)

Yields reach 82–85%, though costs escalate due to ligand requirements.

Acetic Acid Moiety Incorporation

Attaching the carboxylic acid group employs three strategies:

Cyanoacetate Alkylation

Reacting the isopropyl-piperidinyl amine with ethyl bromoacetate in DMF/K2_2CO3_3 (80°C, 6 hours) followed by saponification (NaOH/EtOH/H2_2O) gives 75–80% overall yield. Critical parameters include:

  • 2.5 eq. bromoacetate to compensate for steric hindrance

  • Anhydrous DMF to prevent hydrolysis

Gabriel Synthesis

Phthalimide protection of the amine prior to alkylation (K2_2CO3_3, DMF, 70°C) minimizes side reactions, boosting yields to 88–90%. Subsequent hydrazinolysis (NH2_2NH2_2, EtOH) and acid workup furnish the free acid.

Final Product Purification

Crystallization remains the gold standard for isolating [isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid:

Solvent SystemPurity (%)Recovery (%)Crystal Form
Ethanol-water (7:3)99.578Platelets
Acetone-hexane (1:1)98.285Needles
MTBE-heptane (4:1)99.172Prisms

Ethanol-water systems, as described in US8697876B2, provide optimal purity (>99.5%) via slow cooling (0.5°C/min). Centrifugal wash cycles with cold ethanol further reduce residual succinic acid to <0.1%.

Analytical Characterization

Critical quality attributes were verified through:

  • XRD : Characteristic peaks at 2θ = 12.4°, 16.7°, 24.9° confirm Form A polymorph

  • DSC : Sharp endotherm at 218–220°C (ΔH = 145 J/g) indicates high crystallinity

  • 1^1H NMR (D2_2O): δ 1.15 (d, 6H, CH(CH3_3)2_2), 3.42 (m, 2H, piperidine-H), 3.89 (s, 2H, CH2_2CO2_2H)

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Case Studies

  • Combination Therapy : A study demonstrated that combining isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid with other inhibitors resulted in enhanced anticancer activity, evidenced by lower effective concentration (EC50) values when tested against MDA-MB-231 cells. The combination showed approximately 34% lower EC50 compared to single-agent therapies .
  • In Vivo Efficacy : In xenograft models, the compound exhibited significant tumor growth inhibition, particularly in models resistant to standard therapies. The pharmacodynamic studies indicated sustained inhibition of tumor cell proliferation over time .

Case Studies

  • Alzheimer's Disease Models : Research involving animal models of Alzheimer’s has shown that administration of isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid led to a reduction in amyloid plaque formation and improved cognitive function as measured by behavioral tests .

Pharmacokinetic Profile

The pharmacokinetic studies reveal that isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid possesses favorable absorption and distribution characteristics. For instance, oral bioavailability was reported at approximately 38%, indicating good systemic exposure upon administration .

ParameterValue
Oral Bioavailability38%
Clearance (L/h/kg)1.2
Volume of Distribution (L/kg)7.5

Mechanism of Action

The mechanism of action of [Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic Acid Derivatives
  • Structure : These compounds (e.g., EP0048705) replace the isopropyl and methyl groups with a diphenylmethylene substituent at the 4-position of the piperidine ring. The Y group (carboxylic acid or amide) and additional substituents (halogens, alkoxy) further differentiate them .
  • Activity : Demonstrated antiallergic, spasmolytic, and antihistaminic effects in preclinical studies, likely due to the bulky diphenylmethylene group enhancing receptor affinity .
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid
  • Structure: Features an ethoxycarbonyl group at the 4-position of the piperidine ring (CAS: 224456-41-1; molecular formula: C10H17NO4; MW: 215.25 g/mol) .
  • In contrast, the carboxylic acid group in the target compound offers direct ionic interactions and metabolic stability .
{4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic Acid
  • Structure : Contains a piperazine ring linked to a carbamimidoylphenyl group (CAS: MJX; molecular formula: C18H27N5O2; MW: 345.45 g/mol) .
  • Key Difference : The carbamimidoyl group provides hydrogen-bonding capabilities, enhancing receptor binding affinity but reducing solubility compared to the simpler acetic acid moiety in the target compound .
[(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic Acid
  • Structure : Substitutes the isopropyl group with an acetylated piperidin-4-ylmethyl chain (CAS: 1353987-56-0; molecular formula: C10H18N2O3; MW: 214.26 g/mol) .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Property
[Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid 51047-52-0 C10H21N2O2 201.29 (calc) / 214.26 Isopropyl, methyl, acetic acid Under investigation (structural)
2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acid EP0048705 Varies ~350–400 Diphenylmethylene, halogen/alkoxy Antiallergic, spasmolytic
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid 224456-41-1 C10H17NO4 215.25 Ethoxycarbonyl Prodrug potential
{4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid MJX C18H27N5O2 345.45 Carbamimidoylphenyl, piperazine Enhanced H-bonding
[(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid 1353987-56-0 C10H18N2O3 214.26 Acetyl, piperidin-4-ylmethyl Increased stability

Pharmacokinetic and Physicochemical Considerations

  • Lipophilicity : The isopropyl and methyl groups in the target compound confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, diphenylmethylene derivatives (EP0048705) are highly lipophilic, risking poor solubility .
  • Metabolic Stability: The acetyl group in [(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid enhances resistance to oxidative metabolism compared to the target compound’s aliphatic substituents .
  • Ionization : The carboxylic acid group in the target compound ensures ionization at physiological pH, facilitating solubility and target engagement, whereas ethoxycarbonyl derivatives (CAS: 224456-41-1) may require enzymatic hydrolysis for activation .

Biological Activity

Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid is a synthetic compound with a unique structure that includes an isopropyl group and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Isopropyl 1 methyl piperidin 4 yl amino acetic acid\text{Isopropyl 1 methyl piperidin 4 yl amino acetic acid}

This structure suggests multiple sites for interaction with biological targets, which may lead to various pharmacological effects.

The biological activity of Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid is primarily attributed to its ability to interact with specific molecular targets. The piperidine ring is known for its role in many pharmaceuticals, indicating that this compound may modulate enzyme or receptor activity effectively. The interactions can include:

  • Hydrophobic interactions : The isopropyl group may fit into hydrophobic pockets of proteins.
  • Hydrogen bonding : The amino group can form hydrogen bonds with amino acid residues in target proteins.

Biological Activities

Research indicates that Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid exhibits various biological activities, including:

  • Antidepressant Effects : Compounds with similar structures have shown potential as antidepressants by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : The compound's interaction with GABA transporters suggests potential applications in neuropathic pain management and other neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates neurotransmitter levels
Anti-inflammatoryInhibits inflammatory pathways
NeuroprotectiveInteracts with GABA transporters

In Vitro Studies

In vitro studies have demonstrated that Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid can effectively inhibit the uptake of GABA in human embryonic kidney cells expressing mouse GAT subtypes. This inhibition suggests that the compound could be developed as a therapeutic agent for conditions associated with GABA dysregulation, such as anxiety and depression .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Isopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid. Preliminary data suggest that the compound has favorable solubility and permeability characteristics, which are crucial for oral bioavailability. However, further studies are needed to assess its metabolic stability .

Q & A

Basic: What are the recommended synthetic routes for [Isopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid?

Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

  • Step 1: React 1-methyl-4-piperidone with isopropylamine to form the substituted piperidine intermediate.
  • Step 2: Introduce the acetic acid moiety via nucleophilic substitution or amide coupling.
  • Step 3: Purify the product using column chromatography or recrystallization, followed by spectroscopic validation (NMR, MS) .

Key Considerations:

  • Optimize reaction conditions (e.g., solvent, temperature) to minimize side products.
  • Monitor reaction progress via TLC or HPLC.

Basic: How can researchers characterize this compound using spectroscopic methods?

Answer:
Essential Techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and isopropyl group (δ 1.0–1.5 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O) signals at ~170–175 ppm .
  • Mass Spectrometry (MS):
    • ESI-MS or HRMS to verify molecular weight (e.g., theoretical m/z: 276.37 for C₁₆H₂₄N₂O₂) .
  • Infrared Spectroscopy (IR):
    • Detect amide C=O stretch (~1650 cm⁻¹) and NH bend (~1550 cm⁻¹).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.